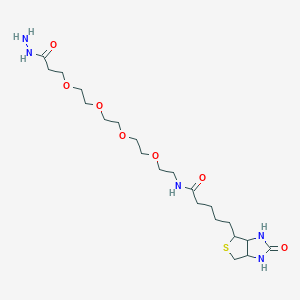

Biotin-dPEG(R)4-Hydrazid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Biotin-dPEG®4-hydrazide is a hydrophilic biotinylation reagent designed for labeling molecules with free aldehydes or ketones. This compound is particularly useful for labeling carbohydrates, glycoproteins, and other molecules following oxidation of the carbohydrate or glycan with sodium periodate or by chemical installation of an aldehyde or ketone on the target molecule .

Wissenschaftliche Forschungsanwendungen

Biotin-dPEG®4-hydrazide has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

The primary targets of Biotin-dPEG®4-hydrazide are molecules with free aldehydes or ketones . These include carbohydrates, glycoproteins, and other molecules .

Mode of Action

Biotin-dPEG®4-hydrazide interacts with its targets by reacting with the free aldehydes or ketones to form hydrazones . This reaction is facilitated by the oxidation of the carbohydrate or glycan with sodium periodate or by the chemical installation of an aldehyde or ketone on the target molecule .

Biochemical Pathways

The biochemical pathways affected by Biotin-dPEG®4-hydrazide are those involving the biotinylation of carbohydrates and glycoproteins

Result of Action

The result of Biotin-dPEG®4-hydrazide’s action is the labeling of carbohydrates, glycoproteins, and other molecules with biotin . This labeling process is highly useful for various biochemical and biomedical applications .

Biochemische Analyse

Biochemical Properties

Biotin-dPEG®4-hydrazide is a carbonyl-reactive compound that forms semi-permanent hydrazone bonds with aldehydes, ketones, and carboxylic acid groups . It is highly useful for installing a biotin label onto glycoproteins . These can be oxidized with sodium periodate, neuraminidase, or galactose oxidase to form aldehydes . The aldehydes thus formed can then be reacted with Biotin-dPEG®4-hydrazide at pH 5 – 7, labeling the protein with biotin through the formation of a Schiff base .

Cellular Effects

Biotin-dPEG®4-hydrazide is used in cell labeling to label glycoproteins on cell surfaces . Biotinylated glycoproteins can be identified using streptavidin-horseradish peroxidase (HRP) conjugates, due to the high affinity between biotin and streptavidin . This interaction influences cell function by enabling the detection and tracking of labeled glycoproteins.

Molecular Mechanism

The molecular mechanism of Biotin-dPEG®4-hydrazide involves the formation of a Schiff base with aldehydes on glycoproteins . Aniline or para-phenylenediamine catalyzes the reaction, forming the Schiff base quickly . For additional bond stability, sodium cyanoborohydride can be used to reduce the Schiff base to a secondary amine .

Temporal Effects in Laboratory Settings

The compound is known for its stability and the semi-permanent nature of the bonds it forms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Biotin-dPEG®4-hydrazide is synthesized by reacting biotin with a polyethylene glycol (PEG) spacer and a hydrazide group. The PEG spacer provides excellent water solubility and extends the biotin moiety away from the surface of the labeled molecule for enhanced binding to avidin or streptavidin . The reaction typically involves the following steps:

Oxidation of the carbohydrate or glycan: This is achieved using sodium periodate to form aldehydes.

Reaction with Biotin-dPEG®4-hydrazide: The aldehydes formed are then reacted with Biotin-dPEG®4-hydrazide at pH 5-7, forming a Schiff base.

Industrial Production Methods

The industrial production of Biotin-dPEG®4-hydrazide involves large-scale synthesis using the same principles as the laboratory preparation but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and reliability of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Biotin-dPEG®4-hydrazide undergoes several types of chemical reactions:

Oxidation: The compound reacts with oxidized carbohydrates or glycans to form hydrazones.

Substitution: It can react with carboxylic acid groups via carbodiimide chemistry to form stable bonds.

Common Reagents and Conditions

Sodium periodate: Used for oxidizing carbohydrates to form aldehydes.

Aniline or para-phenylenediamine: Catalysts for the formation of Schiff bases.

Sodium cyanoborohydride: Used to reduce Schiff bases to secondary amines for additional bond stability.

Carbodiimide reagents (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used for reacting with carboxylic acid groups.

Major Products Formed

The major products formed from these reactions are biotinylated molecules, such as biotinylated glycoproteins, which can be identified using streptavidin-horseradish peroxidase conjugates .

Vergleich Mit ähnlichen Verbindungen

Biotin-dPEG®4-hydrazide is unique due to its hydrophilic dPEG®4 spacer, which provides better water solubility and reduces non-specific binding compared to traditional biotin linkers like LC-biotin . Similar compounds include:

These compounds differ in their spacer lengths and hydrophilicity, affecting their solubility and binding properties.

Biologische Aktivität

Biotin-dPEG®4-hydrazide is a biotinylation reagent that plays a significant role in various biochemical applications, particularly in labeling glycoproteins and other biomolecules. This article delves into its biological activity, mechanisms of action, and applications in research and industry, supported by data tables and case studies.

Biotin-dPEG®4-hydrazide is characterized by its ability to form hydrazone bonds with carbonyl-containing compounds, such as aldehydes and ketones. The compound is synthesized by conjugating biotin with a polyethylene glycol (PEG) spacer and a hydrazide group, which enhances its solubility and reduces non-specific binding in biological systems.

- Target of Action : The primary targets are glycoproteins that contain free aldehydes or ketones, often generated by oxidative treatment of carbohydrates.

- Mode of Action : Upon reaction with aldehydes, Biotin-dPEG®4-hydrazide forms stable hydrazone bonds, facilitating the biotinylation of proteins for subsequent detection or purification .

Biochemical Pathways

The biochemical pathways influenced by Biotin-dPEG®4-hydrazide involve:

- Biotinylation of Carbohydrates : Enhances the detection of glycoproteins in various assays.

- Cell Labeling : Used extensively to label cell surface glycoproteins for imaging and analysis.

Applications in Research and Industry

Biotin-dPEG®4-hydrazide has diverse applications across several fields:

- Biochemistry : Used for biotinylation in assays such as ELISA and Western blots.

- Cell Biology : Employed in cell labeling to study glycoprotein interactions on cell surfaces.

- Diagnostics : Facilitates the development of diagnostic tools through affinity purification techniques.

- Pharmaceuticals : Utilized in drug delivery systems where biotinylated carriers enhance targeting efficacy .

Table 1: Comparison of Biotin-dPEG®4-hydrazide with Other Biotinylation Reagents

| Property | Biotin-dPEG®4-hydrazide | Biotin-LC-Hydrazide | Biotin-PEG-Hydrazide |

|---|---|---|---|

| Solubility | High | Moderate | High |

| Reaction Type | Hydrazone formation | Hydrazone formation | Hydrazone formation |

| Non-specific Binding | Low | Moderate | Low |

| Application | Glycoprotein labeling | General biotinylation | Drug delivery |

Case Study 1: Glycoprotein Labeling

In a study published by the Royal Society of Chemistry, researchers demonstrated the effectiveness of Biotin-dPEG®4-hydrazide in labeling glycoproteins on cell surfaces. The labeled proteins were subsequently analyzed using streptavidin-conjugated detection methods, showing high specificity and sensitivity .

Case Study 2: Drug Delivery Systems

A recent investigation into the use of biotinylated drug carriers illustrated that conjugating doxorubicin (DOX) with Biotin-dPEG®4-hydrazide led to improved solubility and reduced cytotoxicity compared to free DOX. The study highlighted the potential for targeted delivery to biotin receptor-expressing cells .

Eigenschaften

IUPAC Name |

N-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39N5O7S/c22-26-19(28)5-7-30-9-11-32-13-14-33-12-10-31-8-6-23-18(27)4-2-1-3-17-20-16(15-34-17)24-21(29)25-20/h16-17,20H,1-15,22H2,(H,23,27)(H,26,28)(H2,24,25,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBJJOWIACLJAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39N5O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.